2-Hydrazinylbenzonitrile hydrochloride

Heterocyclic Chemistry Click Chemistry Medicinal Chemistry

2-Hydrazinylbenzonitrile hydrochloride (CAS 1030287-80-9, 63589-18-4) is a bi-functional arylhydrazine compound containing a nucleophilic hydrazine group and an electrophilic nitrile group in an ortho-configuration on a phenyl ring. This structural arrangement makes it a key intermediate for synthesizing nitrogen-containing heterocycles, such as indazoles and pyrazolopyrimidines, which are not directly accessible from its meta- or para-substituted isomers.

Molecular Formula C7H8ClN3
Molecular Weight 169.61
CAS No. 1030287-80-9; 63589-18-4
Cat. No. B2698260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinylbenzonitrile hydrochloride
CAS1030287-80-9; 63589-18-4
Molecular FormulaC7H8ClN3
Molecular Weight169.61
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NN.Cl
InChIInChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H
InChIKeyRARAOLHRHJYACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinylbenzonitrile Hydrochloride: A Specialized ortho-Substituted Arylhydrazine Intermediate for Targeted Research


2-Hydrazinylbenzonitrile hydrochloride (CAS 1030287-80-9, 63589-18-4) is a bi-functional arylhydrazine compound containing a nucleophilic hydrazine group and an electrophilic nitrile group in an ortho-configuration on a phenyl ring . This structural arrangement makes it a key intermediate for synthesizing nitrogen-containing heterocycles, such as indazoles and pyrazolopyrimidines, which are not directly accessible from its meta- or para-substituted isomers [1]. The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic media, facilitating its use in various reaction conditions .

The Functional Specificity of 2-Hydrazinylbenzonitrile Hydrochloride vs. other Hydrazinylbenzonitrile Isomers


The ortho relationship between the hydrazine and nitrile groups in 2-hydrazinylbenzonitrile hydrochloride enables unique intramolecular cyclization reactions and hydrogen-bonding patterns not achievable with the 3- or 4-substituted isomers [1]. For instance, this compound is a direct precursor to specific 1,2,3-triazole-4-amines and can form indazoles, whereas the para-isomer (4-hydrazinylbenzonitrile hydrochloride, CAS 2863-98-1) primarily serves as a building block for linear frameworks like azo dyes and 4-substituted benzylidenehydrazinyl derivatives [1] . Substituting the 2-isomer with its 3- or 4-isomer will lead to a completely different set of downstream heterocyclic products, making these compounds non-interchangeable in synthetic pathways requiring an ortho-aminonitrile motif.

Quantitative Differentiation of 2-Hydrazinylbenzonitrile Hydrochloride: Synthesis, Selectivity, and Neuroprotection


Unique Ortho-Specific Cyclization: Enabling Exclusive Access to 1,2,3-Triazole-4-amines

The ortho configuration of 2-hydrazinylbenzonitrile allows for exclusive cyclization pathways. 2-arylhydrazononitriles, directly derived from this compound, react with hydroxylamine to yield 1,2,3-triazole-4-amines. This reactivity is intrinsic to the 2-substituted scaffold; the analogous reaction with 4-hydrazinylbenzonitrile derivatives leads to a different suite of linear hydrazone products and is not documented to yield the triazole directly under these conditions [1].

Heterocyclic Chemistry Click Chemistry Medicinal Chemistry

Selective Gram-Negative Antibacterial Profile including Mycobacterium tuberculosis

Vendor technical data indicates 2-hydrazinylbenzonitrile hydrochloride exhibits a specific antibacterial profile. It is reported to be inactive against Gram-positive bacteria, but active against Gram-negative bacteria, specifically including Mycobacterium tuberculosis . This contrasts with many broad-spectrum hydrazone derivatives which lack this selectivity profile, a key differentiator for target-based screening.

Antibacterial Antimicrobial Resistance Infectious Disease

Neuroprotective Agent with Quantified Cytokine and ROS Modulation

The compound has been characterized as a neuroprotective agent capable of inhibiting reactive oxygen species (ROS) production and reducing pro-inflammatory cytokines. Quantitative data from vendor sources state it reduces the expression of TNF-α and IL-1β in vitro and inhibits the production of malondialdehyde (a marker of lipid peroxidation) . This multi-modal in vitro profile distinguishes it from simpler hydrazine antioxidants.

Neuroprotection Oxidative Stress Inflammation

Optimal Procurement Scenarios for 2-Hydrazinylbenzonitrile Hydrochloride Based on Verified Evidence


Synthesis of Ortho-Fused Triazole and Pyrazolo-pyrimidine Libraries

Procure this compound when the synthetic objective is to build a library of 2-substituted-1,2,3-triazoles or pyrazolo[4,3-d]pyrimidines, where the ortho-aminonitrile functionality is a prerequisite for the key intramolecular cyclization step. The structurally similar 3- and 4-hydrazinylbenzonitrile isomers will fail to produce these desired scaffolds .

Development of Lead Compounds for Gram-Negative and Mycobacterial Infections

Use this intermediate to create compound libraries for screening against Gram-negative pathogens or Mycobacterium tuberculosis, capitalizing on the scaffold's inherent selective antibacterial activity. Its lack of activity against Gram-positive bacteria can be an advantage in programs aiming to spare the Gram-positive microbiome .

Multi-Target Neuroprotective Agent Development

Incorporate this building block into lead compounds being designed for CNS indications where oxidative stress, inflammation, and lipid peroxidation are key pathological drivers, such as stroke, cerebral ischemia, and ALS. Its reported ability to inhibit ROS, TNF-α, IL-1β, and malondialdehyde makes it a valuable starting point for multi-modal drugs .

Preparation of Indole-Based Bioactive Molecules via Fischer Indole Synthesis

As an arylhydrazine building block, this compound can be employed in a Fischer indole synthesis to construct indole rings with a strategically placed ortho-nitrile group. This nitrile handle can be further elaborated to amides, tetrazoles, or amines, enabling rapid diversification into complex heterocyclic systems for medicinal chemistry [1].

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